ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Overview
Description
Ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is a complex organic compound that features a combination of imidazole, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and triazole intermediates, followed by their coupling with benzoate derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be oxidized to form different functional groups.
Reduction: The nitro group can also be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage DNA or inhibit enzymes . The triazole ring may also contribute to the compound’s binding affinity for certain proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole antibiotic used to treat anaerobic bacterial infections.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Uniqueness
Ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is unique due to its combination of imidazole, triazole, and benzoate moieties, which may confer distinct chemical and biological properties compared to other nitroimidazole compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O5S/c1-4-31-18(28)13-5-7-14(8-6-13)21-16(27)11-32-19-23-22-15(24(19)3)10-25-12(2)20-9-17(25)26(29)30/h5-9H,4,10-11H2,1-3H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECNFOUEASFJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C(=NC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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